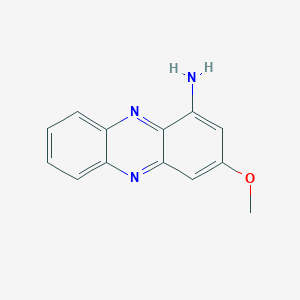

3-Methoxy-1-phenazinamine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

18450-06-1 |

|---|---|

Molekularformel |

C13H11N3O |

Molekulargewicht |

225.25 g/mol |

IUPAC-Name |

3-methoxyphenazin-1-amine |

InChI |

InChI=1S/C13H11N3O/c1-17-8-6-9(14)13-12(7-8)15-10-4-2-3-5-11(10)16-13/h2-7H,14H2,1H3 |

InChI-Schlüssel |

RYMYEMJNPWTUNT-UHFFFAOYSA-N |

SMILES |

COC1=CC2=NC3=CC=CC=C3N=C2C(=C1)N |

Kanonische SMILES |

COC1=CC2=NC3=CC=CC=C3N=C2C(=C1)N |

Synonyme |

3-Methoxy-1-phenazinamine |

Herkunft des Produkts |

United States |

Isolation, Biosynthesis, and Synthetic Strategies for Methoxy Phenazinamines

Biosynthetic Pathways and Natural Occurrence of Methoxy-Phenazinamines

Phenazine (B1670421) natural products are primarily of microbial origin, synthesized through complex enzymatic pathways. The structural diversity of these compounds, including the introduction of methoxy (B1213986) and amine functional groups, arises from specific genetic and enzymatic machinery within the producing organisms.

Microbial Origin and Isolation Methodologies

Methoxy-phenazinamines and related phenazine compounds are predominantly isolated from bacteria, particularly from the phylum Actinomycetota. Marine and terrestrial microorganisms are rich sources, with the genera Nocardia and Nocardiopsis being notable producers. researchgate.netnih.gov For instance, various phenazine derivatives, including N-(2-hydroxyphenyl)-2-phenazinamine and 6-methoxy-1-phenazinol, have been successfully isolated from Nocardiopsis species. researchgate.netresearchgate.net

The isolation of these compounds typically involves cultivation of the microbial strain in a suitable production medium, followed by extraction and purification. An alkalophilic actinomycete, identified as Nocardiopsis dassonvillei, was found to produce different phenazine antibiotics depending on the culture conditions, such as temperature and incubation time. tandfonline.com The general procedure involves:

Culturing the strain in a production medium, often a stationary culture in Roux bottles. tandfonline.com

Harvesting the mycelium, where the phenazine compounds often accumulate. tandfonline.com

Extraction of the crude product from the mycelium using organic solvents.

Purification of the target compounds using chromatographic techniques, such as column chromatography with silica (B1680970) gel. rasayanjournal.co.in

Screening efforts have identified several species from genera like Pseudomonas, Streptomyces, Nocardiopsis, and Brevibacterium as potent phenazine producers. nih.gov Specifically, Nocardiopsis chromatogenes has been shown to produce phenazine-1-carboxylic acid (PCA) and is suspected of producing other derivatives. nih.gov The identification of phenazine biosynthetic genes, such as phzD, in Nocardiopsis strains isolated from unique environments like honeybee guts further underscores the widespread distribution of these biosynthetic capabilities. oup.com

| Microorganism | Phenazine Compound(s) Isolated | Source/Environment |

| Nocardiopsis dassonvillei OPC-15 | 1,6-Dihydroxyphenazine, Iodinin | Soil tandfonline.com |

| Nocardiopsis sp. 13-33-15 | 1,6-dihydroxyphenazine, 1,6-dimethoxyphenazine | Marine Sponge researchgate.net |

| Nocardiopsis chromatogenes YIM 90109 | Phenazine-1-carboxylic acid (PCA) | Saline Soil nih.govnih.gov |

| Nocardiopsis sp. (from marine sediment) | N-(2-hydroxyphenyl)-2-phenazinamine, 6-methoxy-1-phenazinol | Marine Sediment researchgate.net |

| Brevibacterium iodinum | Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) | Not specified nih.gov |

Enzymatic Mechanisms in Phenazine and Methoxy-Phenazine Formation

The biosynthesis of the core phenazine structure is a well-studied pathway that begins with the shikimic acid pathway intermediate, chorismic acid. acs.orgresearchgate.net A conserved gene cluster, the phz operon, encodes the suite of enzymes necessary for this transformation. pnas.org

The key steps in the formation of the primary phenazine precursor, phenazine-1-carboxylic acid (PCA), are as follows:

PhzE converts chorismate to 2-amino-2-deoxyisochorismate (ADIC). pnas.org

PhzD , an isochorismatase, then transforms ADIC into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). pnas.org

PhzF acts as an isomerase on DHHA, facilitating a rearrangement of the double-bond system to yield a ketone intermediate. pnas.org

Two molecules of this intermediate then dimerize to form the tricyclic phenazine scaffold. pnas.org

Finally, the FMN-dependent oxidase PhzG catalyzes the final oxidation/aromatization step to yield PCA. acs.orgnih.goviucr.org

The vast diversity of natural phenazines, including 3-Methoxy-1-phenazinamine, arises from subsequent modifications to this core structure. These modifications are carried out by tailoring enzymes, which are often encoded by genes located within or adjacent to the core phz operon. While the specific enzymes for the synthesis of this compound are not detailed in the literature, the formation of related structures provides a model. For example, the biosynthesis of pyocyanin (B1662382) involves two key modifying enzymes:

PhzM : An S-Adenosyl methionine (SAM)-dependent methyltransferase that adds a methyl group to the phenazine core. researchgate.net

PhzS : A flavin-dependent hydroxylase that adds a hydroxyl group. researchgate.net

The formation of a methoxy-phenazine would logically require a hydroxylase to first add a hydroxyl group to the phenazine ring, followed by the action of an O-methyltransferase to add a methyl group, yielding the methoxy functionality. The presence of an amino group, as in this compound, suggests the action of a transaminase or a similar enzyme that incorporates a nitrogen atom onto the ring.

| Enzyme | Function in Phenazine Biosynthesis | Precursor/Substrate |

| PhzE | Isomerase | Chorismic acid pnas.org |

| PhzD | Isochorismatase | 2-amino-2-deoxyisochorismate (ADIC) pnas.org |

| PhzF | Isomerase | trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) pnas.org |

| PhzG | Flavin-dependent oxidase | Tricyclic phenazine precursor iucr.org |

| PhzM | N-methyltransferase | Phenazine-1-carboxylic acid (PCA) researchgate.net |

| PhzS | Flavin-dependent hydroxylase | 5-methylphenazine-1-carboxylic acid researchgate.net |

Chemical Synthesis of this compound and Related Phenazinamine Derivatives

While microorganisms provide a natural source of phenazines, chemical synthesis offers a route to produce these molecules on a larger scale and to generate novel derivatives with potentially enhanced properties. The synthesis of a specifically substituted compound like this compound requires precise control over the placement of functional groups.

Total Synthesis Approaches

The total synthesis of phenazine derivatives often involves the construction of the heterocyclic core from simpler aromatic precursors. Traditional methods, such as the Wohl-Aue reaction, typically involve the condensation of an aniline (B41778) with a nitrobenzene, but these methods often suffer from low yields and a lack of regioselectivity, producing mixtures of isomers, which is problematic for alkoxy-substituted substrates. acs.org

Modern total synthesis strategies offer greater control. A highly effective and regioselective method involves the following key steps:

Buchwald–Hartwig Amination : A palladium-catalyzed cross-coupling reaction between a substituted 2-nitroaniline (B44862) and a substituted 1-bromo-2-nitrobenzene (B46134). The choice of these starting materials dictates the final substitution pattern of the phenazine. acs.orgacs.org

Reduction : The two nitro groups of the resulting bis(2-nitrophenyl)amine (B107571) are reduced to amino groups, typically using a reducing agent like sodium borohydride (B1222165) with a palladium catalyst. acs.org

Oxidative Cyclization : The intermediate bis(2-aminophenyl)amine is then oxidized to induce cyclization, forming the phenazine ring. Mild oxidants like ferric chloride are used to ensure a regioselective ring closure. acs.org

This tandem approach, where the reduction and cyclization are performed sequentially without isolating the unstable diamine intermediate, is an efficient strategy for producing asymmetrically substituted phenazines. acs.orgacs.org

Regioselective Functionalization and Methoxy-Substitution Strategies

Achieving the specific this compound substitution pattern requires a highly regioselective synthetic route. The Buchwald-Hartwig amination approach is particularly well-suited for this purpose. acs.orgnih.gov By carefully selecting the starting materials, one can dictate the final positions of the substituents.

For example, to synthesize a 2,3,7-trisubstituted phenazine, one could start with a non-symmetrically substituted 4,5-dialkoxy-2-nitroaniline and couple it with a substituted 1-bromo-2-nitrobenzene derivative. acs.org The subsequent reduction and oxidative cyclization yield the desired regioisomer. acs.org This methodology allows for the synthesis of phenazines with up to four different alkoxy groups at designed positions. acs.org This level of control is crucial for synthesizing a specific target like this compound, where the methoxy and amino groups must be placed at the C-3 and C-1 positions, respectively.

Development of Novel Synthetic Methodologies for Phenazinamine Scaffolds

Research into phenazine synthesis continues to yield novel and more efficient methodologies. These new approaches often aim to be more environmentally friendly or to provide access to a wider range of derivatives.

Several innovative strategies have been reported:

Solid-State Synthesis : A solvent-free method involving the gentle heating of a mixture of fine powders of an ortho-diamine and an ortho-quinone. This environmentally friendly approach has been used to synthesize a variety of phenazine derivatives. rasayanjournal.co.in

Electro-oxidative Synthesis : This method uses an electric current to drive the cyclization reaction under mild conditions. It has been employed for the synthesis of phenazines via the ring contraction of dibenzo[b,e] acs.orgnih.govdiazepines or the direct dimerization of o-phenylenediamines. researchgate.net

Facile Synthesis of Aminophenazines : A straightforward method for producing aminophenazine-1-carboxylate derivatives has been developed, expanding the toolkit for creating functionalized phenazines. acs.org

Synthesis from Dinitrodiphenylamine : Novel 2-phenazinamine derivatives have been synthesized starting from 2,4-dinitrodiphenylamine (B1346988), which is then subjected to a series of reactions to build and functionalize the phenazine scaffold. benthamdirect.comresearchgate.net

These novel methods provide alternative and often more direct routes to the phenazinamine core, facilitating the exploration of this important class of compounds.

| Synthetic Method | Description | Key Features | Reference |

| Buchwald-Hartwig/Cyclization | Pd-catalyzed amination of a 2-nitroaniline and a 1-bromo-2-nitrobenzene, followed by reduction and oxidative cyclization. | High regioselectivity, modular, good for asymmetrical substitution. | acs.orgacs.org |

| Solid-State Reaction | Solvent-free condensation of an o-quinone and an o-diamine under gentle heating. | Environmentally friendly ("green chemistry"), simple procedure. | rasayanjournal.co.in |

| Electro-oxidative Synthesis | Uses electric current to drive ring formation/contraction from precursors like dihydrophenazines or diamines. | Mild reaction conditions, uses inexpensive electrolytes/electrodes. | researchgate.net |

| From Dinitrodiphenylamine | Multi-step route starting from 2,4-dinitrodiphenylamine to generate 2-phenazinamine derivatives. | Provides access to specific 2-amino substituted phenazines. | benthamdirect.comresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 1 Phenazinamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

One-Dimensional (1D) NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the chemical environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-Methoxy-1-phenazinamine displays signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. Aromatic protons typically resonate in the downfield region (around 7.0-8.5 ppm), while the protons of the methoxy (B1213986) group appear in the upfield region (around 4.0 ppm). The integration of the signals provides the ratio of protons in each environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons, governed by the n+1 rule. For this compound, specific assignments can be made based on published data for the isomeric 7-methoxyphenazin-1-amine (B579352).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals. Carbons in the aromatic phenazine (B1670421) ring are expected to appear in the range of approximately 104-161 ppm, with carbons attached to electronegative atoms (like nitrogen and oxygen) resonating further downfield. The carbon of the methoxy group is typically found around 56 ppm.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (as reported for 7-methoxyphenazin-1-amine in CDCl₃)

| Position | δH (ppm), mult. (J in Hz) | δC (ppm) |

|---|---|---|

| 1 | - | 145.4 |

| 2 | 6.87, d (7.4) | 107.3 |

| 3 | 7.43, dd (9.2, 2.8) | 116.8 |

| 4 | 7.38, d (2.7) | 104.6 |

| 4a | - | 138.5 |

| 5a | - | 144.1 |

| 6 | 7.48, d (8.8) | 125.4 |

| 7 | 7.60, m | 130.9 |

| 8 | 8.04, d (9.4) | 132.2 |

| 9 | - | 133.6 |

| 9a | - | 144.4 |

| 10a | - | 161.5 |

| OCH₃ | 4.00, s | 56.1 |

| NH₂ | 5.18, br s | - |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum correlate coupled protons, allowing for the tracing of proton-proton connectivity within the spin systems of the phenazine core.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly attached proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal on one axis to the carbon signal on the other axis to which it is directly bonded. This is an invaluable tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). This technique is crucial for piecing together the molecular structure by establishing long-range connectivities. For instance, the correlation between the methoxy protons and the carbon at position 3 would definitively place the methoxy group at this position on the phenazine ring. Similarly, correlations from the amine protons to adjacent carbons confirm the position of the amino group.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS is a soft ionization technique that allows for the accurate mass measurement of the molecular ion, typically as a protonated molecule [M+H]⁺. This high accuracy enables the unambiguous determination of the molecular formula. For this compound (C₁₃H₁₁N₃O), the calculated monoisotopic mass of the protonated molecule is 226.0975. Experimental HR-ESI-MS data showing a value very close to this confirms the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation might involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN).

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. The positions of the absorption bands in an IR spectrum are characteristic of specific functional groups.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

N-H Stretching: The amino group (NH₂) would exhibit one or two bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the sp³ C-H stretching of the methoxy group would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds of the phenazine ring system would result in a series of bands in the 1400-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching of the aryl ether (methoxy group) would produce a strong absorption band in the range of 1200-1275 cm⁻¹.

C-N Stretching: The aromatic C-N stretching vibration would be observed in the 1250-1360 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300-3500 |

| Aromatic C-H Stretch | Aromatic Ring | 3000-3100 |

| Aliphatic C-H Stretch | Methoxy Group | 2850-2960 |

| C=C and C=N Stretch | Aromatic Ring | 1400-1650 |

| C-O Stretch | Aryl Ether | 1200-1275 |

| C-N Stretch | Aromatic Amine | 1250-1360 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenazine ring system is a chromophore, meaning it absorbs light in the UV-visible region. This absorption is due to the promotion of electrons from bonding (π) or non-bonding (n) molecular orbitals to higher energy anti-bonding (π*) orbitals.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

π→π transitions:* These high-intensity absorptions arise from the conjugated π-system of the phenazine core and are typically observed in the UV region.

n→π transitions:* These lower-intensity absorptions are due to the promotion of non-bonding electrons from the nitrogen and oxygen atoms to the π* orbitals of the aromatic ring. These transitions often occur at longer wavelengths and can extend into the visible region, which is consistent with the colored nature of many phenazine derivatives. The presence of the methoxy and amino substituents can cause a shift in the absorption maxima (bathochromic or hypsochromic shift) compared to the unsubstituted phenazine.

Computational and in Silico Investigations of 3 Methoxy 1 Phenazinamine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 3-Methoxy-1-phenazinamine) when bound to a second molecule (a receptor, typically a protein or nucleic acid). asianjpr.comopenaccessjournals.comnih.gov This method is crucial for understanding potential drug-target interactions and is widely used in virtual screening and lead optimization. asianjpr.comnih.gov The process involves searching through various possible conformations of the ligand-receptor complex and using a scoring function to estimate the binding affinity for each conformation. nih.gov

For this compound, molecular docking can be employed to predict how it interacts with various biological targets, such as enzymes or DNA, which are often implicated in diseases like cancer. academie-sciences.fr The phenazine (B1670421) core structure is known to interact with biological macromolecules, and computational studies can elucidate the specific binding modes.

Docking studies can predict the binding energy, which indicates the strength of the interaction, and identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the complex. For instance, in studies of similar heterocyclic compounds, derivatives with methoxy (B1213986) substitutions have shown significant binding affinities to cancer-related protein targets like the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov A docking study might reveal that the methoxy group of this compound acts as a hydrogen bond acceptor, while the planar phenazine ring engages in stacking interactions within a receptor's active site. ijcce.ac.ir These predictions are invaluable for understanding the compound's mechanism of action and for designing derivatives with improved potency and selectivity. asianjpr.com

Table 1: Illustrative Molecular Docking Results for this compound with Potential Biological Targets

| Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

|---|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 3W2S | -9.2 | Met793, Lys745, Asp855 | Hydrogen Bond, Hydrophobic Interaction |

| Topoisomerase IIβ (TOP2B) | 5XYY | -8.5 | Asp551, Arg552 | Pi-Cation, Hydrogen Bond |

| c-Myc G-Quadruplex DNA | 2L72 | -7.9 | dG4, dA7, dG10 | Pi-Pi Stacking, Electrostatic Interaction |

| B-Raf Kinase | 4YHT | -9.5 | Cys532, Trp531, Phe595 | Hydrogen Bond, Pi-Alkyl |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a statistical correlation between calculated molecular descriptors (physicochemical properties or theoretical molecular descriptors) and experimentally measured activity. wikipedia.orgmdpi.com QSAR is a key component of ligand-based drug design and is used to predict the activity of new compounds, optimize lead compounds, and screen large chemical libraries. wikipedia.orgnih.gov

To develop a predictive QSAR model for this compound and its analogues, a dataset of related phenazine compounds with known biological activities (e.g., anticancer or antimicrobial IC50 values) would be required. nih.gov Various molecular descriptors for each compound would then be calculated. These can include electronic descriptors (like total energy and HOMO/LUMO energies), topological descriptors (like molecular connectivity indices), and physicochemical properties (like logP). chitkara.edu.innih.gov

Using statistical methods such as multiple linear regression, a mathematical equation is derived that best correlates the descriptors with the observed activity. chitkara.edu.in For example, a QSAR study on p-amino benzoic acid derivatives found that electronic parameters were dominant in explaining their antimicrobial activity. chitkara.edu.in A hypothetical QSAR model for phenazines might reveal that specific electronic and topological features are crucial for their cytotoxic effects. Such a model can then be used to predict the activity of newly designed derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Table 2: Example of a Hypothetical QSAR Model for Predicting Anticancer Activity of Phenazine Derivatives

Predicted pIC50 = 2.51 + (0.45 * LogP) - (0.12 * LUMO_Energy) + (0.78 * 0χv) - (0.05 * Molecular_Weight)

| Descriptor | Description | Coefficient | Significance (p-value) |

|---|---|---|---|

| LogP | Octanol-water partition coefficient (Lipophilicity) | +0.45 | <0.01 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.12 | <0.05 |

| 0χv | Valence zero order molecular connectivity index | +0.78 | <0.01 |

| Molecular Weight | Mass of the molecule | -0.05 | >0.05 |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the system and the stability of the binding interaction. nih.govmdpi.com This method is crucial for validating docking poses, as an unstable pose in a simulation is unlikely to represent the true binding mode. nih.gov

For this compound, MD simulations would be performed on the top-ranked complex predicted by molecular docking. The simulation would track the movements of the ligand within the receptor's binding site over a period of nanoseconds to microseconds. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand are monitored; a low and stable RMSD suggests the binding pose is stable. mdpi.com Furthermore, MD simulations can reveal important conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy, which accounts for both enthalpic and entropic contributions. nih.gov Studies on DNA-ligand interactions have used MD simulations to understand the specific recognition mechanisms and stability of the complex. nih.govrsc.org

Table 3: Representative Data from a Hypothetical MD Simulation of this compound-EGFR Complex

| Parameter | Description | Average Value (over 100 ns) | Interpretation |

|---|---|---|---|

| Ligand RMSD | Root Mean Square Deviation of the ligand's heavy atoms from the initial docked pose. | 1.8 Å | The ligand remains stably bound in the active site with minor fluctuations. |

| Protein RMSD | Root Mean Square Deviation of the protein's backbone atoms. | 2.5 Å | The overall protein structure is stable throughout the simulation. |

| Interaction Energy | Sum of van der Waals and electrostatic energies between ligand and protein. | -65.4 kcal/mol | Strong, favorable interactions maintain the complex. |

| Hydrogen Bonds | Number of hydrogen bonds between the ligand and receptor over time. | 2-3 (Occupancy > 70%) | Specific hydrogen bonds are consistently maintained, anchoring the ligand. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. naturalspublishing.com These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding a molecule's interaction with biological systems. mdpi.comnih.gov

For this compound, quantum chemical calculations can determine key electronic properties. The molecular electrostatic potential (MEP) map, for instance, can visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for non-covalent interactions. dntb.gov.ua The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also crucial; the HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. chitkara.edu.in This information can be used to explain the compound's reactivity and can serve as descriptors in QSAR models. naturalspublishing.com

Table 4: Selected Quantum Chemical Properties of this compound (Illustrative, Calculated via DFT)

| Property | Description | Calculated Value |

|---|---|---|

| Total Dipole Moment | A measure of the overall polarity of the molecule. | 2.15 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.3 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 3.5 eV |

| Mulliken Atomic Charges | Charge distribution on individual atoms (e.g., N, O). | N(5): -0.45e, O(methoxy): -0.52e |

Application of Artificial Intelligence and Machine Learning in Methoxy-Phenazinamine Drug Discovery

In the context of discovering drugs based on the methoxy-phenazinamine scaffold, AI and ML can be transformative. Machine learning models, particularly deep learning and neural networks, can be trained on large databases of chemical compounds and their associated biological activities. nih.gov These models can then screen virtual libraries containing millions of phenazine derivatives to predict their efficacy, toxicity, and pharmacokinetic properties (ADME). mdpi.comnih.gov This process, known as virtual screening, significantly narrows down the number of compounds that need to be synthesized and tested experimentally. nih.gov Furthermore, AI can help in drug repurposing by identifying new therapeutic uses for existing drugs or by designing novel compounds with optimized properties, accelerating the development of new medicines based on the this compound structure. mdpi.com

Table 5: Applications of AI/ML in the Drug Discovery Pipeline for Methoxy-Phenazinamines

| Drug Discovery Stage | AI/ML Application | Example | Potential Impact |

|---|---|---|---|

| Target Identification | Analyzing genomic and proteomic data to identify novel drug targets. | Using natural language processing to mine literature for gene-disease associations relevant to phenazine activity. | Discovery of new biological targets for anticancer or antimicrobial therapy. |

| Hit Identification | Virtual screening of large compound libraries using predictive models. | A deep neural network predicts the binding affinity of virtual phenazine derivatives to a target kinase. | Rapid identification of potent hit compounds from millions of candidates. |

| Lead Optimization | Generative models design novel molecules with desired properties. | A generative adversarial network (GAN) proposes new methoxy-phenazinamine structures with improved solubility and lower predicted toxicity. | Faster design of optimized lead compounds with better drug-like properties. |

| Preclinical Studies | Predicting ADME/Tox properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | A random forest model predicts the hepatotoxicity of a series of phenazine analogs. | Reduction in late-stage failures due to poor pharmacokinetic or toxicity profiles. |

Structure Activity Relationship Sar Studies and Rational Design of 3 Methoxy 1 Phenazinamine Derivatives

Elucidation of Pharmacophores and Key Structural Motifs for Bioactivity

The biological activity of phenazine (B1670421) compounds is intrinsically linked to their unique chemical architecture. The fundamental pharmacophore is the tricyclic phenazine core, a nitrogen-containing aromatic heterocycle composed of two benzene (B151609) rings fused to a central pyrazine (B50134) ring. acs.orgresearchgate.net The nitrogen atoms within the pyrazine ring are crucial, contributing to the molecule's distinct electronic properties and its capacity to participate in biological redox reactions. acs.orgnih.gov This redox-active nature is a primary driver of the broad-spectrum bioactivities observed in this class of compounds, including their function as electron shuttles in biological systems. nih.govnih.gov

The phenazine scaffold itself is derived biosynthetically from chorismate, leading to stable intermediates that form the tricyclic structure. nih.gov This core structure serves as a versatile template for chemical modification. The electron-rich aromatic rings can be functionalized with various substituents, and these modifications can significantly influence the compound's biological performance, including its solubility, redox potential, and, consequently, its specific activity. researchgate.netontosight.ai For instance, the presence and position of amino and methoxy (B1213986) groups, as seen in 3-Methoxy-1-phenazinamine, are known to substantially modulate the biological properties of the phenazine ring system. ontosight.ai The incorporation of donor-acceptor groups onto the phenazine core is a recognized strategy for precisely tuning its photophysical and electronic characteristics, which can be essential for certain therapeutic applications. acs.org

**6.2. Synthetic Modification Strategies for Enhanced Activity and Selectivity

Building upon the foundational knowledge of the phenazine pharmacophore, medicinal chemists employ various synthetic strategies to create derivatives with improved activity and selectivity. These strategies primarily involve the modification of the phenazine core with different functional groups and the creation of novel hybrid molecules.

The type and position of substituent groups on the phenazine core play a pivotal role in determining the molecule's biological profile. nasa.gov The methoxy group (OCH₃), an electron-donating substituent, is particularly significant in this regard. mdpi.com Its placement on the phenazine ring can tune the electronic properties of the entire molecule. acs.org For example, studies on related donor-acceptor systems have shown that methoxy groups in the para position to the nitrogen atom have a more significant effect on emission properties compared to those in the meta position. acs.org This ability to modulate the electronic structure influences how the molecule interacts with biological targets. mdpi.comacs.org

Research has demonstrated that the introduction of a methoxy group to certain phenazine derivatives can significantly improve their inhibitory activity against cancer cell lines. nih.gov However, the effect is not always additive; in some series, increasing the number of methoxy groups can lead to a reduction in cytotoxic activity, highlighting the importance of specific substitution patterns. mdpi.com

Beyond the methoxy group, other functionalizations have been systematically studied. The introduction of halogens, such as chlorine, can also influence anticancer potency. nih.gov The table below summarizes research findings on how different substituents on the phenazine core affect the anti-proliferative activity of the resulting derivatives.

| Base Scaffold | Substituent(s) | Key Finding | Reference |

|---|---|---|---|

| Phenazine | Methoxy, Hydroxy, Chloro, Nitro, Amino, t-Butyl | The position of substituents was found to affect the electrical properties (photocurrent) of the phenazine derivatives. nasa.gov | nasa.gov |

| Benzo[a]phenazine | Methoxy group | Introduction of a methoxy group to certain derivatives significantly improved inhibitory and cytotoxic activity. nih.gov | nih.gov |

| 2-Phenazinamine | 2-chloro-N-(phenazin-2-yl)benzamide | Compound 4, featuring a chloro-substituted benzamide, showed a potent anticancer effect comparable to cisplatin (B142131) against K562 and HepG2 cells. nih.gov | nih.gov |

| Imidazobenzothiazole | Methoxy group at C-7 | A methoxy group at the C-7 position conferred better cytotoxic activity than the parent compound, but additional methoxy groups reduced activity. mdpi.com | mdpi.com |

| Donor-Acceptor System | Methoxy groups at para vs. meta positions | Methoxy groups at para positions to the N atom had a more significant effect on emission properties than those at meta positions. acs.org | acs.org |

A powerful strategy in modern drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach aims to leverage the biological activities of the individual components to produce a synergistic effect, overcome drug resistance, or improve target selectivity. dntb.gov.ua The phenazinamine scaffold has proven to be an excellent building block for such hybrids. nih.gov

Other successful hybrid designs include linking the phenazine core with pyran, indole, and 1,2,3-triazole pharmacophores. nih.govmdpi-res.com One such derivative demonstrated potent antiproliferative activity against the A549 lung cancer cell line with no cytotoxicity against non-cancerous cells. nih.gov The synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives is another example where fusing a pyran ring system to the phenazine core has yielded compounds with significant growth inhibitory activity against various cancer cell lines. researchgate.net

The following table presents examples of hybrid molecules based on the phenazine scaffold and their reported biological activities.

| Phenazine Hybrid Class | Combined Pharmacophore(s) | Reported Biological Activity | Reference |

|---|---|---|---|

| Phenazine-Chromene | Phenazine, 4H-Chromene | Strong cytotoxic activity against HepG2 and A549 cancer cell lines. nih.gov | nih.gov |

| Pyrano[3,2-a]phenazine | Phenazine, Pyran | Evaluated as potential antitumor agents. researchgate.net | researchgate.net |

| Multi-pharmacophore Hybrids | Phenazine, Pyran, Indole, 1,2,3-Triazole | One derivative showed the best antiproliferative activity against the A549 cancer cell line. nih.govmdpi-res.com | nih.govmdpi-res.com |

| Benzo[a]pyrano[2,3-c]phenazine | Benzophenazine, Pyran | Potent growth inhibitory activity against various cancer cell lines, including HCT116, MCF7, HepG2, and A549. researchgate.net | researchgate.net |

| Artemisinin Hybrids | Artemisinin, Piperazine, Phosphoramide Mustard | While not directly a phenazine hybrid, this exemplifies the hybrid strategy where a thiazole (B1198619) moiety significantly enhanced cytotoxicity. bohrium.com | bohrium.com |

Future Directions in Research on 3 Methoxy 1 Phenazinamine

Exploration of Undiscovered Natural Sources and Novel Biosynthetic Pathways

While many phenazine (B1670421) compounds are known to be microbial secondary metabolites, the specific natural sources of 3-Methoxy-1-phenazinamine remain largely uncharacterized. Future research will undoubtedly focus on its discovery in nature. This exploration will likely involve extensive screening of microorganisms from diverse and underexplored ecological niches, such as marine sediments, deep-sea vents, and unique terrestrial environments. usm.eduresearchgate.net Genera known for producing a wide array of phenazines, including Streptomyces, Pseudomonas, Nocardia, and Burkholderia, represent primary targets for this search. usm.edumdpi.comnih.govasm.org For instance, various phenazine derivatives, including methoxylated ones like 6-methoxy-1-phenazinol, have been isolated from marine actinomycetes, suggesting these are promising sources. researchgate.netresearchgate.net

Concurrently, a significant research effort will be directed towards elucidating the biosynthetic pathway of this compound. The general phenazine biosynthetic pathway begins with chorismic acid from the shikimic acid pathway, leading to a conserved tricyclic core. usm.eduasm.orgacs.org However, the specific enzymatic steps that lead to the addition of a methoxy (B1213986) group at the C-3 position and an amino group at the C-1 position are unknown. Future studies will aim to identify and characterize the specific enzymes—likely an O-methyltransferase and an aminotransferase—and the corresponding genes responsible for these modifications. mdpi.com Understanding these novel biosynthetic pathways not only provides fundamental scientific knowledge but also opens avenues for metabolic engineering and synthetic biology approaches to produce the compound or its analogs in engineered microbial hosts. acs.org

Development of Advanced and Sustainable Synthetic Methodologies

Traditional chemical syntheses of phenazine derivatives have often relied on methods that use hazardous reagents, toxic organic solvents, and harsh reaction conditions. benthamdirect.comresearchgate.net This has limited their large-scale application and presents environmental concerns. A major future direction is the development of advanced and sustainable, or "green," synthetic methodologies for this compound. benthamdirect.comresearchgate.net

Research will focus on adapting modern synthetic strategies to improve efficiency, reduce waste, and enhance safety. researchgate.net These approaches include:

Microwave-assisted synthesis: This technique can dramatically shorten reaction times and improve yields. researchgate.nettubitak.gov.tr

Solvent-free or green solvent-based synthesis: Replacing hazardous organic solvents with water, glycerol, or no solvent at all is a key goal of green chemistry. benthamdirect.comresearchgate.netbohrium.com

Catalyst-free reactions: Developing protocols that proceed efficiently without the need for, often metal-based, catalysts. researchgate.netbohrium.com

Multicomponent reactions: Designing one-pot syntheses where multiple starting materials react to form the final product in a single step, which increases efficiency and reduces waste. tubitak.gov.trbohrium.comnih.gov

The development of such eco-friendly methods is crucial for making this compound and other valuable phenazine derivatives more accessible for extensive biological evaluation and potential commercial application. benthamdirect.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Phenazine Derivatives

| Parameter | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Solvents | Often toxic organic solvents (e.g., concentrated acetic acid) benthamdirect.comrasayanjournal.co.in | Green solvents (e.g., water, ethanol, glycerol) or solvent-free conditions benthamdirect.comresearchgate.netbohrium.com |

| Reagents | Can involve hazardous and toxic reagents benthamdirect.comresearchgate.net | Focus on less hazardous materials and reusable catalysts tubitak.gov.tr |

| Energy Consumption | Often requires prolonged heating and high energy input rasayanjournal.co.in | Microwave or ultrasound assistance for reduced energy use and shorter reaction times researchgate.nettubitak.gov.tr |

| Process | Often multi-step with tedious purification rasayanjournal.co.in | One-pot, multicomponent reactions with simpler workup tubitak.gov.trnih.gov |

| Environmental Impact | Higher generation of hazardous waste benthamdirect.com | Reduced waste and lower environmental footprint benthamdirect.comtubitak.gov.tr |

High-Throughput Screening and Lead Optimization Efforts

The discovery of the therapeutic potential of new molecules heavily relies on systematic screening and refinement. bmglabtech.commdpi.com A critical future direction for this compound is its inclusion in high-throughput screening (HTS) campaigns. bmglabtech.com HTS uses robotics and automated data processing to test vast libraries of chemical compounds against specific biological targets, such as enzymes, receptors, or whole cells (e.g., cancer cells, microbial pathogens). bmglabtech.commdpi.comnih.gov Given the broad range of activities reported for the phenazine class, including anticancer and antimicrobial effects, this compound is a prime candidate for such screens. nih.govchemijournal.comnih.gov

Should HTS identify this compound as a "hit"—a compound showing desired activity—the subsequent phase of research will involve intensive lead optimization. danaher.comvichemchemie.com This process uses medicinal chemistry to synthesize a series of analogs by systematically modifying the parent structure. danaher.com For this compound, this could involve:

Altering the position or nature of the methoxy and amino groups.

Introducing new functional groups onto the phenazine core.

Creating prodrugs to improve properties like solubility or cell permeability. rsc.org

The goal of lead optimization is to improve key characteristics such as potency, target selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion), while minimizing toxicity. danaher.com This iterative cycle of design, synthesis, and testing is fundamental to transforming a promising hit into a viable preclinical drug candidate. vichemchemie.com

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond simply observing a biological effect, future research must unravel the precise mechanism of action of this compound at a molecular level. The integration of multi-omics data provides a powerful, unbiased approach to achieve this. genome.gov This systems biology strategy involves treating a biological system (e.g., cancer cells) with the compound and then comprehensively analyzing the global changes across multiple molecular layers. nih.gov

Future research will likely employ a combination of the following 'omics' technologies:

Genomics: To identify any DNA damage or interactions.

Transcriptomics (RNA-seq): To profile changes in gene expression, revealing which cellular pathways are activated or suppressed by the compound.

Proteomics: To measure changes in protein levels and post-translational modifications, identifying the ultimate effectors of the cellular response.

Metabolomics: To analyze shifts in cellular metabolites, providing a functional readout of the metabolic state.

By integrating these large datasets, researchers can construct detailed models of the compound's interaction with the cell, identify its primary molecular targets, and understand its off-target effects. genome.govnih.govmdpi.commanchester.ac.uk This approach has been proposed for other phenazine compounds to understand their effects on entire systems and can validate potential drug targets before more resource-intensive testing. nih.gov

Investigation of Emerging Therapeutic Applications Beyond Current Knowledge

The phenazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities. nih.govmdpi.com While initial studies might focus on established phenazine activities like anticancer and antibacterial effects, a significant future direction will be to explore novel therapeutic applications for this compound. nih.govchemijournal.comnih.gov

This will involve screening the compound against a wide range of disease models and biological targets. Potential emerging applications to be investigated include:

Antiparasitic Activity: Phenazines have shown promise against parasites like Plasmodium falciparum, the causative agent of malaria. rasayanjournal.co.in

Anti-inflammatory Effects: Some phenazines can modulate immune responses, suggesting potential use in inflammatory disorders. nih.gov

Neuroprotective Properties: The potential for phenazines to protect neurons from damage is an area of growing interest. nih.gov

Agrochemicals: Phenazine-1-carboxylic acid is already a registered biopesticide, indicating that this compound could be explored for its potential as an eco-friendly fungicide or insecticide. acs.orgnih.gov

Biofilm Eradication: Halogenated phenazines have shown potent activity against bacterial biofilms, which are notoriously difficult to treat. mdpi.com Exploring the antibiofilm potential of this compound could address a major area of unmet medical need.

This broad-based screening, combined with the mechanistic insights gained from multi-omics studies, will be essential for uncovering new and unexpected therapeutic opportunities for this compound, potentially leading to the development of novel treatments for a variety of diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-1-phenazinamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of methoxy-substituted aromatic amines often involves nucleophilic substitution or coupling reactions. For example, general procedures for analogous compounds (e.g., triazine derivatives) use stepwise substitutions under controlled temperatures (−35°C to 45°C) with catalysts like DIPEA, as demonstrated in triazine-based syntheses . Optimizing solvent polarity (e.g., DMSO or ethanol/hexane mixtures) and stoichiometric ratios can enhance purity. Post-synthesis purification via column chromatography (hexane/EtOH gradients) is critical to isolate the target compound .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Analyze methoxy proton signals (δ ~3.8–4.0 ppm) and aromatic protons for substitution patterns. For example, split signals in DMSO-d6 indicate distinct electronic environments .

- IR : Validate the presence of amine (-NH) stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- Cross-reference with computational predictions (e.g., density-functional theory (DFT)-derived spectra) to resolve ambiguities .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections provide accurate thermochemical data (e.g., ionization potentials, electron affinities) for methoxy-amine systems . Basis sets like 6-31G* are recommended for geometry optimization. For correlation-energy calculations, the Colle-Salvetti formula adapted to electron density functionals ensures <5% deviation in energy predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations.

- Step 1 : Validate experimental conditions (e.g., solvent dielectric constants, temperature) against DFT implicit solvent models (e.g., SMD) .

- Step 2 : Perform multiconfigurational calculations (e.g., CASSCF) to account for excited-state interactions in redox-active phenazine systems .

- Case Study : For analogous triazine derivatives, adjusting gradient corrections in DFT reduced atomization energy errors from 10% to <3% .

Q. What strategies optimize the bioactivity assessment of this compound in medicinal chemistry studies?

- Methodological Answer :

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR. For example, pyrazole-amine derivatives show affinity for kinase inhibition via π-π stacking .

- Docking studies : Use AutoDock Vina with force fields (e.g., AMBER) to model ligand-receptor interactions. Prioritize protonation states consistent with physiological pH .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (25–60°C) in buffers (pH 1–13). Monitor via HPLC for decomposition products (e.g., demethylation or oxidation byproducts) .

- Kinetic Analysis : Fit degradation data to Arrhenius models to predict shelf-life. For methoxyamines, pseudo-first-order kinetics are typical in acidic conditions .

Specialized Methodological Challenges

Q. What are the best practices for synthesizing this compound derivatives with enhanced electron-donating properties?

- Methodological Answer :

- Functionalization : Introduce electron-rich substituents (e.g., -NH2, -OCH3) via Buchwald-Hartwig coupling or Ullmann reactions. For example, methoxy-phenylpyrazole derivatives achieved 85% yield using Pd(OAc)₂/Xantphos catalysts .

- DFT-Guided Design : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron density redistribution. B3LYP/6-311++G** is effective for tuning substituent effects .

Q. How can researchers address spectral overlap in characterizing this compound’s polymorphs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.